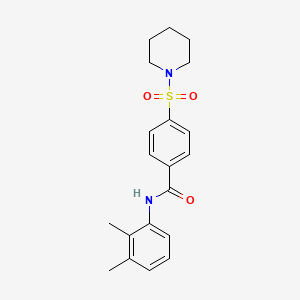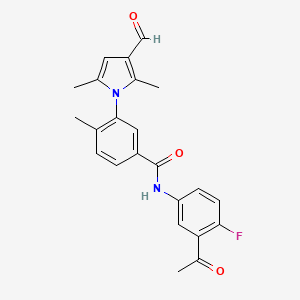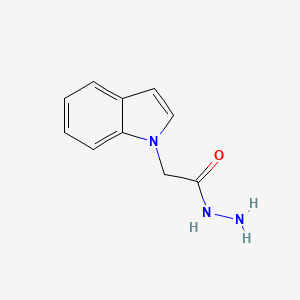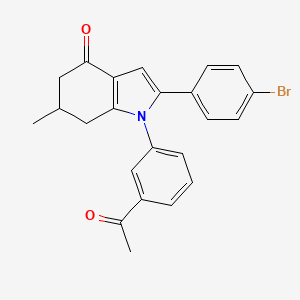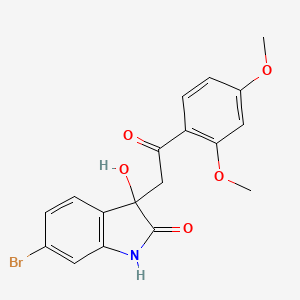
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, also known as BRD-7880, is a small molecule that has been studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Chemistry and Isolation in Marine Molluscs
6-Bromo-2-methylthioindoleninone, a compound related to the structure of interest, has been isolated from marine molluscs. This compound, along with 6-bromo-2,2-dimethylthioindolin-3-one, is derived from sodium tyrindoxyl sulphate, an absolute precursor found in certain species of molluscs (Baker & Duke, 1973).
Synthesis and Characterization
A study synthesized ten novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, closely related to the chemical of interest. These compounds were characterized spectroscopically, showing different patterns of supramolecular assembly (Becerra et al., 2020).
Application in Anticancer Agents
Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a structurally similar compound, has indicated its potential in overcoming drug resistance in cancer cells. This compound has shown promise as a treatment for cancers with multiple drug resistance (Das et al., 2009).
Exploration of Heterocyclic Systems
The synthesis of heterocyclic systems using 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, has been explored for potential applications in various fields (Bogolyubov et al., 2004).
Synthesis and Catalytic Activity of Quinoline Derivatives
The synthesis of 6-bromo-2-ferrocenylquinoline complexes, which are structurally similar, has been studied for their potential catalytic activity in various chemical reactions (Xu et al., 2014).
Propiedades
IUPAC Name |
6-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-11-4-5-12(16(8-11)25-2)15(21)9-18(23)13-6-3-10(19)7-14(13)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSQHJULSDTXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=C(C=C3)Br)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-3-hydroxyindolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

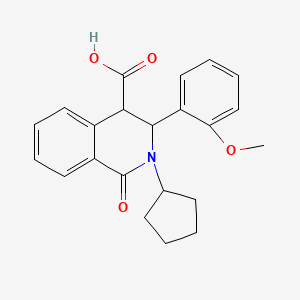
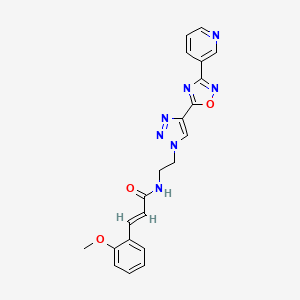
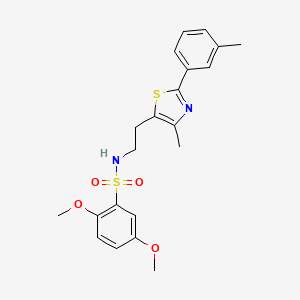
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
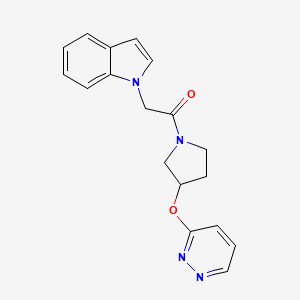
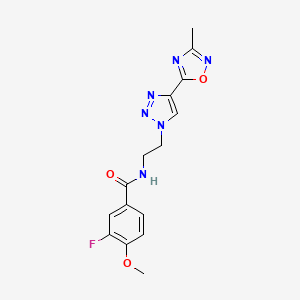
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
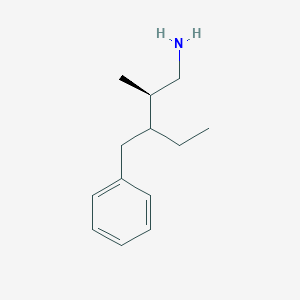
![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)
